1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde is an organic compound characterized by the presence of a trifluoroethyl group attached to a cyclobutane ring, which is further bonded to an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2,2,2-trifluoroacetaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(2,2,2-Trifluoroethyl)cyclobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(2,2,2-Trifluoroethyl)cyclobutanol: Similar structure but with an alcohol group instead of an aldehyde.
Properties
Molecular Formula |
C7H9F3O |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)4-6(5-11)2-1-3-6/h5H,1-4H2 |
InChI Key |
QRPXIDBVBJPXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(F)(F)F)C=O |
Origin of Product |
United States |
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